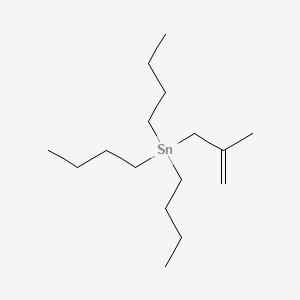

Methallyltri-n-butyltin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(2-methylprop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIUFVYZGOCGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451924 | |

| Record name | methallyltri-n-butyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67883-62-9 | |

| Record name | methallyltri-n-butyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(2-methylprop-2-en-1-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Methallyltri-n-butyltin

This technical guide details the spectroscopic characterization and application of Methallyltri-n-butyltin (also known as Tributyl(2-methylallyl)stannane). It is designed for researchers requiring precise analytical data and mechanistic insights for use in organic synthesis, specifically nucleophilic allylation.

Executive Summary & Chemical Identity

This compound is a robust, regioselective allylation reagent. Unlike simple allylstannanes, the 2-methyl group exerts a steric and electronic influence that stabilizes the

-

IUPAC Name: Tributyl(2-methylprop-2-en-1-yl)stannane

-

CAS Number: 24153-73-3

-

Molecular Formula:

[1] -

Molecular Weight: 345.15 g/mol

-

Appearance: Colorless oil

Synthesis & Purification Protocol

Context: Commercial samples often contain residual tributyltin chloride or homocoupled byproducts. For high-precision kinetics or catalysis, in-house synthesis via the Grignard route is recommended.

Optimized Synthesis Workflow

Reagents: Methallyl chloride (1.1 equiv), Magnesium turnings (1.2 equiv), Tributyltin chloride (1.0 equiv), THF (anhydrous).

-

Activation: Flame-dry glassware. Activate Mg turnings with a crystal of iodine.

-

Grignard Formation: Add methallyl chloride dropwise to Mg/THF at 0°C. Stir until Mg is consumed (formation of methallylmagnesium chloride).

-

Stannylation: Cool to -78°C. Cannulate tributyltin chloride (diluted in THF) slowly into the Grignard solution.

-

Workup: Quench with sat.

. Extract with hexanes (to remove polar tin salts). -

Purification: Fractional distillation under reduced pressure (bp ~110-115°C @ 0.5 mmHg). Note: Silica gel chromatography can cause protodestannylation; distillation is preferred.

Process Visualization

Caption: Step-wise synthesis of this compound via Grignard intermediate.

Spectroscopic Data (The Core)[2][3][4]

A. Nuclear Magnetic Resonance (NMR)

Expert Insight: The "trustworthiness" of your sample is defined by the Tin Satellites . Tin has two NMR-active isotopes (

H NMR Data (300 MHz,

)

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |

| Allylic | 1.88 | Singlet (Satellites) | ||

| Vinyl | 4.58 | Multiplet/Singlet | - | |

| Methyl | 1.72 | Singlet | - | |

| Butyl | 0.8 - 1.0 | Multiplet | - | |

| Butyl | 1.2 - 1.6 | Multiplet | - | Alkyl Chain |

| Butyl | 0.89 | Triplet | Terminal Methyl |

C NMR Data (75 MHz,

)

Note:

Sn NMR

-

Chemical Shift:

to -

Diagnostic: A single sharp peak indicates a pure species. Multiple peaks usually indicate oxidation to distannoxanes (

).

B. Infrared Spectroscopy (IR)

The IR spectrum is dominated by the aliphatic C-H stretches of the butyl chains, but the "fingerprint" of the methallyl group is distinct.

-

C=C Stretch:

(Characteristic of 1,1-disubstituted alkenes). -

Vinyl C-H Bending:

(Strong band, out-of-plane bending). -

Aliphatic C-H:

(Very strong, butyl chains).

C. Mass Spectrometry (MS)

Expert Insight: Organotin compounds exhibit a unique "isotope cluster" due to the many stable isotopes of Tin (

-

Ionization Method: EI (70 eV) or ESI+.

-

Fragment Ions (

):-

289:

-

177:

-

57:

-

289:

Application: The Hosomi-Sakurai Reaction

The primary utility of this compound is the Lewis Acid-catalyzed allylation of carbonyls. The 2-methyl group directs the reaction to occur at the

Mechanism & Regioselectivity

The reaction proceeds via an open transition state (anti-periplanar attack) rather than a closed cyclic state (typical of allylboronates).

Caption: Mechanism of Hosomi-Sakurai allylation showing Lewis Acid activation and gamma-attack.

Handling & Stability (Self-Validating Protocols)

To ensure experimental success, adhere to these handling rules:

-

Toxicity: Tributyltin compounds are neurotoxins and marine pollutants. All waste must be segregated into specific "Organotin Waste" streams. Do not bleach glassware (creates volatile toxic species); use base bath (KOH/iPrOH) for cleaning.

-

Protodestannylation: The C-Sn bond is acid-sensitive. Avoid acidic silica gel during purification unless neutralized with 1% Triethylamine.

-

Storage: Store at 4°C under Argon. If the liquid turns cloudy, it indicates hydrolysis to tributyltin oxide; redistillation is required.

References

-

Synthesis & Properties: Naruta, Y., & Maruyama, K. (1979). "Regioselective allylation of quinones with allyltin reagents." Chemistry Letters.

-

NMR Data Standards: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

-

Reaction Mechanism: Hosomi, A., & Sakurai, H. (1976). "Syntheses of gamma,delta-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride." Tetrahedron Letters.

-

Spectroscopic Database: SDBS (Spectral Database for Organic Compounds), AIST Japan. Compound: Allyltributyltin (Analogous data reference).

Sources

Methallyltri-n-butyltin stability and storage conditions

Title: Methallyltri-n-butyltin: Technical Guide to Stability, Storage, and Handling

Executive Summary

This compound (Tributyl(2-methylallyl)stannane) is a critical reagent for introducing the isobutenyl group into organic molecules, widely used in Keck allylation and Stille coupling reactions. While robust compared to allyl-lithium or Grignard reagents, it possesses specific sensitivities—primarily to protic acids and radical initiators—that dictate its storage protocols. This guide defines the operational standards to maintain reagent integrity >98% over extended periods.

Part 1: Critical Identity & Chemical Profile

CRITICAL ALERT: CAS Registry Number Verification Your request referenced CAS 24153-68-0 . This CAS corresponds to Allyltributyltin (no methyl group). The CAS for This compound (the subject of this guide) is 67883-62-9 . Action: Verify the label on your reagent bottle immediately. The protocols below apply to both, but their reactivity profiles differ slightly (Methallyl is sterically more encumbered).

Physicochemical Data Table

| Property | Specification | Notes |

| Systematic Name | Tributyl(2-methylallyl)stannane | Also: Tributyl(2-methyl-2-propenyl)stannane |

| CAS Number | 67883-62-9 | Distinct from Allyltributyltin (24153-68-0) |

| Molecular Formula | C₁₆H₃₄Sn | |

| Molecular Weight | 345.15 g/mol | |

| Physical State | Colorless Oil | Viscous liquid at RT |

| Boiling Point | ~100–110 °C @ 0.01 mmHg | High vacuum required for distillation [1] |

| Density | 1.09 g/mL | Denser than water |

| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexanes | Insoluble in water (hydrophobic) |

Part 2: Stability Dynamics

The stability of this compound is governed by the weakness of the C–Sn bond (approx. 50–60 kcal/mol) and its high electron density, making it a "soft" nucleophile.

Protodestannylation (Acid Sensitivity)

This is the primary degradation pathway. The carbon-tin bond is highly susceptible to electrophilic attack by protons (

Radical Oxidation

While less sensitive to oxygen than organolithiums, organotins undergo slow radical oxidation if exposed to air and light over months, leading to the formation of insoluble tin oxides and tributyltin hydroxide.

Thermal Stability

Stable at room temperature for short durations (weeks), but thermal agitation increases the rate of radical scrambling and disproportionation over months.

Mechanism of Degradation (Visualized):

Figure 1: Primary degradation pathways. Acidic environments cause rapid cleavage (Red), while oxidative stress causes slow solid formation (Yellow).

Part 3: Storage & Handling Protocols

To ensure reagent fidelity for sensitive applications (e.g., total synthesis, GMP pilots), adhere to the following "Gold Standard" storage protocol.

Storage Conditions

-

Temperature:

-

Long-term (>1 month): Store at -20°C . The cold significantly retards radical disproportionation.

-

Active Use:2–8°C (Refrigerator) is acceptable for daily use.

-

-

Atmosphere:

-

Must be stored under an Inert Atmosphere (Argon or Nitrogen) . Argon is preferred as it is heavier than air and blankets the liquid surface more effectively.

-

-

Container:

-

Amber Glass: Essential to prevent UV-initiated radical cleavage.

-

Seal: Teflon-lined screw caps or crimped septum vials. Avoid rubber septa for long-term storage as organotins can plasticize/degrade rubber, leaching contaminants.

-

Handling Workflow (The "Inert Transfer")

Never pour organotins directly from the bottle into a flask in open air.

-

Equilibration: Allow the stored bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating protodestannylation.

-

Syringe Technique:

-

Purge the source bottle with Argon.

-

Use a dry, oven-baked glass syringe with a long needle.

-

Withdraw the required amount and immediately transfer to the reaction vessel.

-

-

Resealing: Parafilm the cap immediately after use and return to cold storage.

Part 4: Quality Control & Purification

Before using an old batch for a critical reaction, verify purity.

QC Method: 1H NMR (CDCl3)

This is the only reliable method to detect protodestannylation or oxidation.

-

Diagnostic Signals (Methallyltributyltin):

-

4.65 ppm (s, 1H) and

-

1.85 ppm (s, 2H) : Allylic methylene (

- 1.75 ppm (s, 3H) : Methyl group.

- 0.8–1.6 ppm (m) : Tributyl chain (Integrate this against the vinyl protons to check stoichiometry).

-

4.65 ppm (s, 1H) and

-

Fail Criteria:

-

Disappearance of vinyl signals (polymerization/cleavage).

-

Broadening of the Sn-CH2 peak (oxidation).

-

New peaks at

7+ ppm (unknown aromatics) or

-

Purification Protocol: Vacuum Distillation

If purity drops below 90%:

-

Setup: Short-path distillation apparatus.

-

Pressure: High vacuum is mandatory (<0.1 mmHg).

-

Temperature: Collect the fraction boiling at 100–110°C (at 0.01 mmHg) .

-

Precaution: Do not distill to dryness; organotin residues can be explosive if superheated in the presence of peroxides.

QC Decision Tree:

Figure 2: Quality Control and Decision Logic for Organotin Reagents.

Part 5: Safety & Toxicology (E-E-A-T)

Organotins are neurotoxins and severe marine pollutants.

-

Toxicity: Methallyltributyltin is readily absorbed through the skin. It inhibits oxidative phosphorylation and disrupts the endocrine system.

-

PPE:

-

Gloves: Nitrile is generally insufficient for prolonged contact. Use Silver Shield (Laminate) or double-glove with thick Nitrile, changing immediately upon splash.

-

Ventilation: Always handle in a fume hood.

-

-

Disposal:

-

NEVER dispose of down the drain. It is highly toxic to aquatic life (LC50 in ppb range).

-

Quench residues with bleach (sodium hypochlorite) or collect in a dedicated "Organotin Waste" stream for incineration.

-

References

-

Keck, G. E., & Boden, E. P. (1984). "Free radical allylation of organic halides." Tetrahedron Letters, 25(18), 1879-1882.

-

Naruta, Y. (1980). "Allylation of quinones with allyltin reagents." Journal of Organic Chemistry, 45(21), 4097–4104.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11013379, Methallyltributyltin.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Tributyl(2-methylallyl)stannane.

Sources

A Technical Guide to the Safe Handling of Methallyltri-n-butyltin (CAS: 67883-62-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, storage, and emergency management of Methallyltri-n-butyltin. As an organotin compound, it possesses significant health and environmental hazards that necessitate stringent safety protocols. This guide is designed to provide laboratory professionals with the technical knowledge and practical methodologies to work with this chemical safely.

Section 1: Core Hazard Identification and GHS Classification

This compound is a highly toxic substance with multiple hazard classifications under the Globally Harmonized System (GHS). The primary dangers are acute toxicity if swallowed, harm upon skin contact, severe irritation to skin and eyes, and the potential for significant organ damage through prolonged or repeated exposure.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[2][3]

GHS Classification Summary

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[2][4][5] |

| Acute Toxicity, Dermal | Category 4 | Danger | H312: Harmful in contact with skin[2][4] |

| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation[2][4][5] |

| Serious Eye Damage/Irritation | Category 2A | Danger | H319: Causes serious eye irritation[2][4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure[1][2][4] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | Danger | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Danger | H410: Very toxic to aquatic life with long lasting effects[2][4] |

Visual Hazard Profile

Caption: GHS Hazard Pictograms for this compound.

Section 2: Toxicological Profile and Routes of Exposure

Organotin compounds, as a class, are recognized for their potent toxicity, which is primarily dependent on the number and nature of the organic groups attached to the tin atom.[6] Tri-substituted organotins like this compound are generally the most toxic to mammals.[7] The lipophilic nature of the butyl groups facilitates absorption through biological membranes, including the skin.

-

Primary Routes of Exposure: Dermal contact, ingestion, and inhalation of aerosols or mists are the primary routes of exposure.[8] All routes can lead to significant systemic toxicity.[7]

-

Systemic Effects: The central nervous system is a key target for many organotin compounds.[7] They are also known to be immunotoxic, primarily affecting the thymus.[8]

-

Target Organ Damage: Repeated or prolonged exposure to this compound is known to cause damage to organs.[1][2] Safety data for analogous compounds, such as Tri-n-butyltin methoxide, specify the cardiovascular system and blood as target organs.[3]

| Compound | Test | Species | Value |

| Methacryloxytri-n-butyltin (CAS: 2155-70-6) | LD50 Oral | Rat | 160 mg/kg[5] |

| Methacryloxytri-n-butyltin (CAS: 2155-70-6) | LD50 Intravenous | Mouse | 18 mg/kg[5] |

Section 3: Emergency Procedures and First Aid Protocols

Immediate and appropriate first aid is critical following any exposure. The following protocols are designed as a self-validating system: rapid decontamination minimizes absorption, and mandatory medical follow-up addresses potential systemic toxicity, which may not be immediately apparent.

Protocol 3.1: Skin Contact

-

Immediate Action: Seconds count. Immediately proceed to the nearest safety shower or drench hose.[9]

-

Decontamination: Flush the affected skin with copious amounts of water for at least 15 minutes. While rinsing, remove all contaminated clothing, shoes, and jewelry.[9] Do not delay rinsing for any reason.

-

Washing: After initial flushing, wash the skin gently with mild soap and water.[2][3]

-

Medical Attention: Seek immediate medical attention. Inform the medical personnel of the chemical identity (this compound, an organotin compound). Provide a copy of the Safety Data Sheet (SDS).

-

Note to Physician: For severe skin irritation from organotin compounds, the application of corticosteroid creams has been reported to be effective. If blisters develop, they may require abrasion to promote healing.[5][10]

Protocol 3.2: Eye Contact

-

Immediate Action: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes.[5][9]

-

Technique: Forcibly hold the eyelids open to ensure complete rinsing of the eye surface and under the lids. Rotate the eyeballs during rinsing.[9]

-

Contact Lenses: If present and easy to do, remove contact lenses while continuing to rinse. Do not interrupt rinsing to remove them.[2][9]

-

Medical Attention: Seek immediate medical attention from an ophthalmologist or emergency physician.[2][5]

Protocol 3.3: Ingestion

-

Immediate Action: If the person is conscious and alert, rinse the mouth thoroughly with water. Do NOT induce vomiting.[2][3]

-

Medical Attention: Immediately call a poison control center or seek emergency medical attention.[2][3][5] Never give anything by mouth to an unconscious person.[5]

Protocol 3.4: Inhalation

-

Immediate Action: Move the affected person to fresh air immediately.[11]

-

Monitoring: If breathing is difficult, trained personnel may administer oxygen. If breathing has stopped, begin artificial respiration.

-

Medical Attention: Seek medical attention if any symptoms such as headache, dizziness, or respiratory irritation develop or persist.[9][12]

Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)

A stringent, process-oriented approach to handling is required to prevent exposure. The following workflow outlines the critical control points from receipt to disposal.

Laboratory Handling Workflow

Caption: A workflow for the safe handling of this compound.

Handling Protocol

-

Designated Area: All work with this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[2][5]

-

Personal Protective Equipment: Always wear the specified PPE before handling the substance.

-

Prevent Contact: Use tools and techniques that avoid all contact with eyes, skin, and clothing.[2] Do not breathe vapors or mists.[2]

-

Hygiene: Do not eat, drink, or smoke in the laboratory or areas where this chemical is stored or handled.[2][13] Wash hands and any exposed skin thoroughly after handling and before leaving the work area.[2][5]

Personal Protective Equipment (PPE) Specification

| PPE Category | Specification | Rationale |

| Hand Protection | Neoprene or nitrile rubber gloves.[5] | Provides a chemical barrier against a lipophilic compound that can be readily absorbed through the skin.[5][10][12] |

| Eye/Face Protection | Chemical safety goggles.[5] A face shield may be required for splash hazards. | Protects against splashes and aerosols, preventing severe eye irritation.[2] |

| Skin/Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact from drips or small spills. |

| Respiratory Protection | Not typically required when used in a fume hood. | A respirator may be necessary for large spills or work outside a fume hood, based on a risk assessment.[5][7] |

Storage Protocol

-

Security: Store in a designated, locked cabinet or area to restrict access.[2][3][5]

-

Container: Keep the container tightly closed and properly labeled.[2]

-

Conditions: Store in a dry, cool, and well-ventilated place.[2] Some organotin compounds require storage at low temperatures (<5°C) and protection from light.[5]

-

Incompatibilities: Segregate from strong oxidizing agents, free radical initiators, and avoid exposure to direct sunlight.[1][5]

Section 5: Accidental Release and Fire-Fighting Measures

Spill Cleanup Protocol (Small Laboratory Spill)

-

Evacuate: Alert others in the area and evacuate if necessary.

-

Ventilate: Ensure the fume hood is operating.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[7] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Dispose: Dispose of the waste container according to institutional and local environmental regulations.[2][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide (CO2), or dry chemical extinguishers.[5][10]

-

Unsuitable Media: Avoid using a straight stream of water, as it may spread the material.[5]

-

Hazardous Combustion Products: In a fire, this compound will emit toxic and irritating fumes, including tin oxides and organic acid vapors.[5][7]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][14]

Section 6: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 67883-62-9 | [2][15] |

| Molecular Formula | C16H34Sn | [2][15] |

| Formula Weight | 345.16 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2][16] |

| Boiling Point | 328.6 °C at 760 mmHg | [16] |

| Flash Point | 156.7 °C | [16] |

| Density | approx. 1.487 g/cm³ | [16] |

| Refractive Index | 1.4875 | [1] |

| Solubility | Reported as fully miscible with water. | [1][2] |

Section 7: Environmental Hazards and Disposal

This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Organotin compounds can persist in the environment and cause severe harm to marine ecosystems.[6][17] Therefore, preventing any release into the environment is of paramount importance.

Disposal Protocol

-

Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in clearly labeled, sealed containers that are appropriate for chemical waste.[7]

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[2][14] Do not dispose of down the drain or with general laboratory trash.

Conclusion

This compound is a valuable reagent that poses significant health and environmental risks. These risks, however, can be effectively managed through a comprehensive understanding of its toxicology and the strict implementation of the handling, storage, and emergency protocols detailed in this guide. By integrating these practices into standard laboratory operations, researchers can ensure their safety and protect the environment while utilizing this compound in their work.

References

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).

- Stannane, butyltrichloro-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

- n-BUTYLTIN HYDROXIDE OXIDE Safety D

- This compound, 98% Product Inform

- ORGANOTIN COMPOUND, LIQUID, N.O.S.

- This compound Safety D

- GPS Safety Summary - n-Butyltin trichloride. Arkema.

- Tri-n-butyltin methoxide Safety D

- METHACRYLOXYTRI-n-BUTYLTIN Safety D

- This compound Chemical Properties.

- This compound Chemical Identifiers. Thermo Fisher Scientific.

- TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS Safety D

- ETHYNYLTRI-n-BUTYLTIN, 95% Safety D

- TRI-n-BUTYLTIN HYDRIDE Safety D

- ORGANOTIN COMPOUNDS. CDC Stacks.

- Organotin Compounds Overview. AFIRM Group.

- Section 3: Emergency Procedures. Princeton EHS.

- Organotin Compounds Fact Sheet. REWE Group.

- Organotin compounds in the environment - An overview.

- n-Butyltin Toxicological Inform

Sources

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 8. n-Butyltin | C4H12Sn | CID 16996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. gelest.com [gelest.com]

- 11. gelest.com [gelest.com]

- 12. gelest.com [gelest.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. lobachemie.com [lobachemie.com]

- 15. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 16. en.huatengsci.com [en.huatengsci.com]

- 17. rewe-group.com [rewe-group.com]

Strategic Sourcing and Application of Methallyltri-n-butyltin in High-Value Synthesis

Executive Summary

Methallyltri-n-butyltin (CAS: 67883-62-9) is a specialized organostannane reagent critical for introducing the 2-methylallyl (methallyl) group into organic frameworks.[1][2] Unlike simple allylation, methallylation introduces a gem-disubstituted alkene motif, a structural feature pivotal in the synthesis of complex terpenes, polyketides, and sterically demanding pharmaceutical intermediates.[2]

This technical guide addresses the three primary challenges in utilizing this reagent: Supply Chain Integrity (purity and grade verification), Synthetic Efficacy (mechanism of transfer), and Downstream Purification (efficient removal of toxic organotin residues).[2]

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Before sourcing, the chemical identity must be rigorously defined to avoid confusion with isomeric crotyl stannanes.[2]

| Attribute | Specification |

| Chemical Name | Tributyl(2-methylallyl)stannane |

| CAS Number | 67883-62-9 |

| Molecular Formula | C₁₆H₃₄Sn |

| Molecular Weight | 345.15 g/mol |

| Boiling Point | 108–110 °C (at 0.3 mmHg) |

| Density | 1.09 g/mL at 25 °C |

| Refractive Index | n20/D 1.487 |

| Stability | Air and moisture stable, but slow oxidation occurs over months.[1][3][4] Store at 2–8°C. |

Critical Impurity Alert: Commercial batches may contain residual tributyltin chloride (Bu₃SnCl) or hexabutyldistannane .[2] These impurities can act as radical scavengers or Lewis acid poisons.[2] A purity check via ¹H NMR (benzene-d₆) is mandatory upon receipt; look for the characteristic methallyl methyl singlet at δ 1.8–1.9 ppm.[2]

Part 2: Commercial Landscape & Strategic Sourcing

The supply chain for organotins is contracting due to REACH regulations and toxicity concerns.[2] The following vendors are verified for synthesis-grade material.

Tier 1: Global Distributors (High Reliability)

| Supplier | Catalog Grade | Purity | Pack Sizes | Notes |

| Sigma-Aldrich (Merck) | Synthesis Grade | 97% | 1g, 5g, 25g | High batch consistency; expensive for scale-up. |

| Thermo Scientific (Alfa Aesar) | Tech Grade | 95-98% | 5g, 25g | Good balance of cost/purity.[2] Legacy Alfa Aesar stock. |

| TCI Chemicals | Reagent Grade | >96% | 1g, 5g | Excellent availability in Asia/US markets.[2] |

Tier 2: Specialist Manufacturers (Bulk/Custom)

| Supplier | Focus | Notes |

| Gelest (Mitsubishi) | Silanes/Stannanes | Best for multi-kilogram custom synthesis. Higher purity specs available. |

| Matrix Fine Chemicals | Organometallics | Swiss-based; reliable for GMP-adjacent sourcing. |

| Santa Cruz Biotech | Research Grade | Good for small-scale proteomic/biological probe synthesis. |

Sourcing Recommendation: For GMP or late-stage intermediates, source from Gelest or Matrix to ensure lower trace metal contamination.[2] For medicinal chemistry discovery, Sigma or TCI are sufficient.[2]

Part 3: Technical Application (Mechanism & Workflow)

This compound is primarily utilized in Lewis Acid-catalyzed allylations (Hosomi-Sakurai type) and Palladium-catalyzed Stille Couplings .[2]

Mechanism: The Sₑ2' Pathway

In the addition to aldehydes (Keck Allylation), the reaction proceeds via an open transition state.[2] The Lewis Acid (LA) activates the carbonyl, and the stannane acts as the nucleophile.[2] The reaction is regioselective, with the bond forming at the γ-position of the stannane (which is the terminal carbon), resulting in the preservation of the isobutylene unit.[2]

Caption: Figure 1. Lewis Acid-mediated methallylation proceeding via an open transition state to yield homoallylic alcohols.[2]

Part 4: Critical Protocol – The "Self-Validating" Tin Removal

The Challenge: Organotin byproducts (Bu₃SnCl/Bu₃SnF) are lipophilic and streak on silica gel, contaminating the final drug candidate.[2] The Solution: The Potassium Fluoride (KF) Workup .[2][5] This method converts soluble tin halides into insoluble polymeric tin fluorides (Bu₃SnF)ₙ.[2]

Protocol: KF Precipitation Method

Standard Operating Procedure (SOP)

-

Quench: Upon reaction completion, dilute the mixture with Diethyl Ether (Et₂O) . Do not use DCM yet; ether precipitates the tin fluoride better.[2]

-

Treatment: Add an excess (5 equiv vs. tin) of saturated aqueous Potassium Fluoride (KF) solution.[2]

-

Agitation: Stir vigorously for 30 minutes .

-

Filtration: Filter the biphasic mixture through a pad of Celite . The toxic tin polymer remains in the Celite.[2]

-

Extraction: Separate the filtrate layers. Dry the organic layer over MgSO₄.[2][5]

-

Final Polish: If ppm-level tin is required (pharmaceutical specs), elute the crude oil through a silica pad doped with 10% w/w Potassium Fluoride .[2]

Caption: Figure 2. The Potassium Fluoride (KF) protocol for the efficient removal of lipophilic organotin byproducts.[2][5]

Part 5: Safety & Regulatory (E-E-A-T)

Organotins are neurotoxins and endocrine disruptors .[2]

-

H-Codes: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H360 (May damage fertility).[2]

-

Handling: Always use double nitrile gloves.[2] Use a dedicated fume hood.[2]

-

Disposal: All solid waste (Celite pads, silica) must be segregated into "Heavy Metal/Organotin" waste streams.[2] Do NOT mix with general organic solvents.[2]

References

-

European Chemicals Agency (ECHA). Substance Information: Tributyl(2-methylallyl)stannane (CAS 67883-62-9). [Link][2]

-

Renaud, P.; Lacote, E. A Practical Method for the Removal of Organotin Residues.[2][6]Tetrahedron Letters, 1998 , 39, 2123.[2][6] [Link]

-

Keck, G. E.; Boden, E. P. Free radical allylation of phenyl seleno esters: tributyl(2-methyl-2-propenyl)stannane.[2]Journal of Organic Chemistry, 1985 , 50, 2394.[2] [Link]

Sources

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Allyltributylstannane | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tributyltin methacrylate | C16H32O2Sn | CID 16682828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Workup [chem.rochester.edu]

Navigating the Nonpolar Realm: A Technical Guide to the Solubility of Methallyltri-n-butyltin in Organic Solvents

Foreword: The Crucial Role of Solubility in Application

Methallyltri-n-butyltin, a tetraorganotin compound, serves as a vital reagent in organic synthesis, primarily as a source of the methallyl anion in Stille cross-coupling reactions and other transformations. Its efficacy and reaction kinetics are intrinsically linked to its behavior in solution. A homogenous reaction medium is often paramount for reproducible and high-yielding synthetic outcomes. Consequently, a thorough understanding of its solubility characteristics in various organic solvents is not merely academic but a practical necessity for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the solubility of this compound, moving from theoretical underpinnings to practical, field-tested methodologies for solubility determination.

Deconstructing this compound: A Molecular Portrait

To comprehend the solubility of this compound, we must first examine its molecular structure. The central tin atom is covalently bonded to three n-butyl chains and one methallyl group. The carbon-tin (C-Sn) bond is relatively nonpolar, contributing to the overall low polarity of the molecule. The four alkyl and allyl groups create a sterically hindered and lipophilic shield around the tin atom. This pronounced nonpolar character is the primary determinant of its solubility behavior.

It is critical to address a recurring discrepancy in some commercial supplier databases, which claim that this compound is "fully miscible with water."[1][2] Based on fundamental chemical principles and extensive data for analogous compounds, this is highly improbable. Tetraalkyltin compounds, including tetra-n-butyltin, are well-documented as being insoluble and unreactive in water due to their nonpolar nature.[3][4] The significant hydrophobic character imparted by the three n-butyl and one methallyl group would preclude miscibility with a highly polar, protic solvent like water. This highlights the importance of critical evaluation of data sources and reliance on experimentally verified information.

The "Like Dissolves Like" Paradigm: Predicting Solubility

The age-old axiom "like dissolves like" remains a powerful predictive tool in solubility science. It posits that substances with similar polarities are more likely to be soluble in one another. Given the nonpolar nature of this compound, it is logical to predict that it will exhibit the highest solubility in nonpolar organic solvents. Conversely, its solubility is expected to decrease significantly as the polarity of the solvent increases.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on data for the structurally similar compounds tetra-n-butyltin and allyltributyltin.[1][3][4][5][6]

| Solvent | Polarity Index (Relative) | Predicted Solubility of this compound | Rationale for Prediction |

| n-Hexane | 0.1 | High / Miscible | Nonpolar alkane solvent, ideal for dissolving nonpolar solutes. |

| Toluene | 2.4 | High / Miscible | Aromatic, nonpolar solvent capable of van der Waals interactions. |

| Diethyl Ether | 2.8 | High / Miscible | Weakly polar ether, an excellent solvent for many organometallics. |

| Tetrahydrofuran (THF) | 4.0 | High / Miscible | A polar aprotic ether, often used in organometallic reactions. |

| Chloroform | 4.1 | Soluble / Miscible | A polar aprotic solvent; slight polarity may slightly reduce affinity. |

| Ethyl Acetate | 4.4 | Soluble | Moderately polar solvent; solubility is expected to be good. |

| Acetone | 5.1 | Moderately Soluble | Increased polarity will likely lead to reduced solubility. |

| Ethanol | 5.2 | Slightly Soluble to Insoluble | Polar protic solvent; hydrogen bonding will disfavor dissolution. |

| Methanol | 6.6 | Slightly Soluble to Insoluble | Highly polar protic solvent; very poor solubility is anticipated.[5][6] |

| Water | 10.2 | Insoluble / Immiscible | Highly polar, hydrogen-bonding solvent.[3][4] |

A Framework for Solvent Selection

The choice of solvent is dictated by the intended application. For synthetic reactions, a solvent that completely dissolves the this compound is typically required. For purification or extraction processes, a gradient of solubilities might be exploited. The following diagram illustrates a decision-making workflow for solvent selection.

Caption: Decision workflow for selecting an appropriate solvent for this compound.

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent (high purity, anhydrous)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatted shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.2 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

Workflow Diagram:

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

To a series of vials, add a precisely measured volume of the chosen organic solvent.

-

Add an excess of this compound to each vial. The presence of a small amount of undissolved solute after equilibration is essential to ensure saturation.

-

Seal the vials and place them in a thermostatted shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sampling and Filtration:

-

After equilibration, cease agitation and allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a syringe.

-

Immediately pass the withdrawn sample through a 0.2 µm PTFE syringe filter into a clean, tared vial to remove any suspended microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Gravimetric Analysis (for high solubility):

-

Weigh the filtered aliquot.

-

Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) at a slightly elevated temperature.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

-

Chromatographic Quantification (for a wider range of solubilities):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration standards.

-

Analyze the standard solutions and the diluted sample by GC-FID or GC-MS.[7][8]

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the saturated solution.

-

Self-Validating System and Causality:

-

Why excess solute? The presence of undissolved this compound ensures that the solution has reached its maximum saturation point at the given temperature.

-

Why prolonged equilibration? Dissolution can be a slow process. A 24-48 hour period with agitation provides confidence that a true equilibrium has been reached.

-

Why filtration? To ensure that only the dissolved solute is being measured, removing any suspended microdroplets or solid particles is crucial for accuracy.

-

Why a calibration curve? Chromatographic detectors have a response that is proportional to the amount of analyte. A calibration curve based on standards of known concentration provides a reliable means to quantify the unknown concentration in the saturated solution.

Conclusion: A Nonpolar Reagent for a Nonpolar World

This compound is a quintessentially nonpolar organometallic compound. Its solubility profile is dominated by this characteristic, exhibiting high solubility and miscibility in nonpolar organic solvents such as alkanes, aromatic hydrocarbons, and ethers. Its solubility diminishes rapidly with increasing solvent polarity, and it is practically insoluble in water. For the practicing scientist, this knowledge is key to designing robust reaction setups, developing effective purification strategies, and ultimately, harnessing the full synthetic potential of this versatile reagent. The experimental protocol detailed herein provides a reliable framework for generating precise solubility data where none currently exists in the public domain, empowering researchers to make informed, data-driven decisions in their work.

References

-

Gelest, Inc. Introduction to Organotin Chemistry and Applications. [Link]

-

Lovette, M. A. (2022). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Crystal Growth & Design, 22(7), 4404–4420. [Link]

-

Wikipedia. Tetrabutyltin. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Agilent Technologies. Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. [Link]

-

Organic Syntheses. Allyltributyltin. [Link]

-

MDPI. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. [Link]

-

Agilent Technologies. Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

-

GSI. Prediction of Solubility of Organometallic Compounds using Molecular Dynamics Simulations. [Link]

-

CICE. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

ResearchGate. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. [Link]

-

Wiley Analytical Science. Tin test: Detecting organotin compounds. [Link]

-

PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

-

BCP Instruments. Organotin analysis. [Link]

-

Bellevue College. Experiment 2 # Solubility. [Link]

-

SciSpace. Determination of organotin compounds in environmental samples. [Link]

-

ResearchGate. The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. [Link]

-

Wikipedia. Tin. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

PMC. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. [Link]

-

Solubility of Things. Tetrabutylammonium nitrate. [Link]

Sources

- 1. Tetrabutyltin - Sciencemadness Wiki [sciencemadness.org]

- 2. chem.ws [chem.ws]

- 3. gelest.com [gelest.com]

- 4. Tetrabutyltin - Wikipedia [en.wikipedia.org]

- 5. Allyltributyltin | 24850-33-7 [chemicalbook.com]

- 6. TETRABUTYLTIN | 1461-25-2 [chemicalbook.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to the Degradation of Methallyltri-n-butyltin under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the degradation pathways of methallyltri-n-butyltin under both acidic and basic conditions. As a compound of interest in various industrial applications and a subject of environmental concern due to the known toxicity of organotin compounds, understanding its stability and degradation is paramount for safe handling, formulation development, and environmental risk assessment.[1][2][3][4] This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable experimental protocols for researchers in the field.

Introduction to this compound and its Environmental Significance

This compound, with the chemical formula C₁₆H₃₄Sn, is an organotin compound characterized by a tin atom covalently bonded to three n-butyl groups and one methallyl group.[5][6][7] The tributyltin (TBT) moiety is notorious for its high toxicity to aquatic life, acting as a potent endocrine disruptor even at low concentrations.[2][3] Historically, TBT compounds were widely used as biocides in antifouling paints for marine vessels.[3] While the use of TBT in antifouling paints is now largely banned, its persistence in marine sediments and potential for bioaccumulation continue to be a significant environmental concern.[1][3] The degradation of TBT compounds, including this compound, is a critical process that dictates their environmental fate and persistence. Degradation primarily involves the cleavage of the tin-carbon bonds.[8]

Degradation under Acidic Conditions: The Protodestannylation Pathway

Under acidic conditions, the primary degradation pathway for this compound is protodestannylation, a well-documented reaction for allylic and vinylic organotin compounds.[2][9] This electrophilic cleavage of the tin-carbon bond is initiated by a proton source.

Proposed Mechanism

The acid-catalyzed degradation of this compound proceeds via a two-step mechanism:

-

Protonation of the Methallyl Group: The reaction is initiated by the protonation of the double bond in the methallyl group by a Brønsted acid (H⁺). This results in the formation of a tertiary carbocation intermediate, which is stabilized by the electron-donating effect of the adjacent methylene-tributylstannyl group.[10]

-

Cleavage of the Tin-Carbon Bond: The unstable carbocation intermediate rapidly undergoes cleavage of the C-Sn bond, leading to the formation of isobutylene gas and a tributyltin cation. The tributyltin cation will then associate with the conjugate base of the acid or with other available anions in the medium.

Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.

Factors Influencing Acidic Degradation

-

Acid Strength: The rate of protodestannylation is directly proportional to the acidity of the medium. Stronger acids will lead to a faster degradation rate.

-

Solvent: The polarity and nucleophilicity of the solvent can influence the stability of the carbocation intermediate and the overall reaction kinetics.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation.

Degradation under Basic Conditions: A More Complex Scenario

The degradation of this compound under basic conditions is less straightforward than in acidic media. The carbon-tin bond is generally resistant to hydrolysis.[4] However, cleavage can occur under certain conditions, likely involving nucleophilic attack by the hydroxide ion.

Plausible Mechanisms

While direct cleavage of the Sn-C bond by hydroxide is thermodynamically less favorable, two potential pathways can be considered:

-

Nucleophilic Attack on the Tin Atom: The hydroxide ion, a potent nucleophile, can attack the electrophilic tin atom.[11][12] This could lead to the formation of a pentacoordinate intermediate. Subsequent rearrangement and cleavage of the methallyl group as a carbanion is a possibility, although this would be a high-energy process. The methallyl carbanion would then be immediately protonated by water.

-

Elimination Reaction: A base-induced elimination reaction is another possibility, although less likely for a saturated alkyl group like the n-butyl groups. The presence of the double bond in the methallyl group could potentially influence its reactivity in this regard.

Caption: A plausible, though speculative, mechanism for the base-catalyzed degradation.

Expected Products of Basic Degradation

Assuming degradation does occur, the likely products would be tributyltin hydroxide or its dehydrated form, bis(tributyltin) oxide (TBTO), and isobutylene.[13] Tributyltin hydroxide exists in equilibrium with TBTO in aqueous solutions.

Experimental Design for Studying Degradation Kinetics

A robust experimental design is crucial for obtaining reliable kinetic data. The following protocols provide a framework for studying the degradation of this compound under controlled pH conditions.

Materials and Reagents

-

This compound (high purity)

-

Buffer solutions (e.g., phosphate, citrate, borate) covering a wide pH range

-

Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) for pH adjustment

-

High-purity solvents (e.g., acetonitrile, methanol)

-

Internal standard for chromatographic analysis (e.g., tetra-n-propyltin)

-

Deionized water

Experimental Workflow

Caption: A generalized experimental workflow for studying degradation kinetics.

Detailed Protocol for Kinetic Studies

-

Preparation of Reaction Mixtures:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

-

In a temperature-controlled reaction vessel, add the appropriate buffer solution to maintain a constant pH.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer. The final concentration should be low enough to ensure complete dissolution.

-

-

Reaction Monitoring:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction to stop any further degradation. This can be achieved by neutralizing the acid or base with a corresponding base or acid, or by rapid extraction into a cold, non-polar organic solvent.

-

-

Sample Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for quantitative analysis.[14][15]

-

Extract the quenched aliquot with a suitable organic solvent (e.g., hexane).

-

Add an internal standard to the extract to correct for variations in injection volume and detector response.

-

Analyze the extract using a GC-MS system equipped with a suitable capillary column. The mass spectrometer will allow for both quantification of the parent compound and identification of degradation products.[16][17]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-situ reaction monitoring, providing real-time data without the need for sample extraction.[3][18] ¹H and ¹¹⁹Sn NMR are particularly useful for organotin compounds.[11]

-

Data Analysis

-

Plot the concentration of this compound versus time for each pH value.

-

Determine the order of the reaction by fitting the data to different rate laws (e.g., zero-order, first-order, second-order).

-

Calculate the rate constant (k) and the half-life (t₁/₂) for the degradation at each pH.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical degradation data to illustrate the expected trends. Actual experimental data would be required for a definitive analysis.

| pH | Condition | Apparent First-Order Rate Constant (k, s⁻¹) | Half-life (t₁/₂, hours) | Major Degradation Products |

| 2 | Acidic | 5.0 x 10⁻⁴ | 0.38 | Isobutylene, Tributyltin cation |

| 4 | Acidic | 5.0 x 10⁻⁶ | 38.5 | Isobutylene, Tributyltin cation |

| 7 | Neutral | < 1.0 x 10⁻⁸ | > 1925 | Negligible degradation |

| 10 | Basic | 2.0 x 10⁻⁷ | 962 | Tributyltin hydroxide, Isobutylene |

| 12 | Basic | 2.0 x 10⁻⁶ | 96.2 | Tributyltin hydroxide, Isobutylene |

Conclusion and Future Directions

The degradation of this compound is highly dependent on pH. Under acidic conditions, the compound undergoes a relatively rapid protodestannylation to yield isobutylene and a tributyltin cation. The degradation is significantly slower under basic conditions, with the proposed mechanism involving nucleophilic attack by hydroxide on the tin atom.

For professionals in drug development and other industries where organotin compounds may be used as intermediates or catalysts, a thorough understanding of their stability under various pH conditions is essential for process optimization, product stability, and waste management.

Future research should focus on:

-

Definitive elucidation of the basic degradation mechanism: Isotope labeling studies could help to confirm the point of nucleophilic attack.

-

Comprehensive kinetic modeling: Developing a model that accurately predicts the degradation rate across a wide range of pH values and temperatures.

-

Identification of minor degradation products: A more detailed analysis of the reaction mixtures may reveal other degradation pathways that are not immediately apparent.

By continuing to investigate the fundamental chemistry of these compounds, we can ensure their safe and responsible use while minimizing their environmental impact.

References

- Blunden, S. J., et al. (1984). The environmental chemistry of organotin compounds. Environmental Chemistry, 3, 49-77.

-

Eurofins Scientific. (n.d.). Organotins Analysis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Retrieved from [Link]

- Gama, S., et al. (2021). Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. Environmental Health and Toxicology, 36(4), e2021021.

-

Wikipedia. (2023, November 29). Organotin chemistry. Retrieved from [Link]

-

Eawag. (n.d.). Tri-n-butyltin Degradation Pathway Map. Retrieved from [Link]

-

Shao, Y., et al. (1996). UV photolytic degradation of butyltin chlorides in water. ResearchGate. Retrieved from [Link]

-

Gianguzza, A., et al. (2008). HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MDPI. (2024). Novel Brønsted Acid Catalyzed C-C Bond Activation and α-Alkylation of Ketones. Retrieved from [Link]

- Cochran, J. C., et al. (1993). Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Organometallics, 12(11), 4232-4239.

-

Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of tributyltin hydride. Retrieved from [Link]

-

INCHEM. (n.d.). Tributyltin Oxide (CICADS). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mechanism of sodium hydroxide hydrolysis of haloalkanes halogenoalkanes. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Kinetic Studies of Organometallic Compounds in Detail. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. Retrieved from [Link]

-

Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

-

STEMart. (n.d.). Analysis of Organotin compounds by Gas Chromatography (GC)-FPD. Retrieved from [Link]

-

Wikipedia. (2023, November 21). Tributyltin. Retrieved from [Link]

-

MDPI. (2017). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. Retrieved from [Link]

-

YouTube. (2022, November 10). Making Tributyltin Hydride - A Unique Hydrogen Donor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Water oxidation by Brønsted acid-catalyzed in situ generated thiol cation: dual function of the acid catalyst leading to transition metal-free substitution and addition reactions of S–S bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acid-catalyzed solvolytic elimination (aromatization) of allylic ethers and alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Novel Brønsted Acid Catalyzed C-C Bond Activation and α-Alkylation of Ketones [mdpi.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. mechanism of sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 13. Tributyltin Oxide (CICADS) [inchem.org]

- 14. asianpubs.org [asianpubs.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. WO2013167585A2 - Recycling of organotin compounds - Google Patents [patents.google.com]

- 17. Base-induced decomposition of alkyl hydroperoxides in the gas phase. Part 3. Kinetics and dynamics in HO- + CH3OOH, C2H5OOH, and tert-C4H9OOH reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tributyltin - Wikipedia [en.wikipedia.org]

Methodological & Application

Diastereoselective methallylation with Methallyltri-n-butyltin and chiral aldehydes

An Application and Protocol Guide for the Diastereoselective Methallylation of Chiral Aldehydes with Methallyltri-n-butyltin

Introduction: Crafting Chirality with Carbon-Carbon Bonds

The stereocontrolled construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of complex, biologically active molecules and pharmaceuticals. The addition of organometallic reagents to carbonyl compounds is a powerful method for achieving this, and among these, the diastereoselective methallylation of chiral aldehydes stands out for its ability to generate synthetically valuable homoallylic alcohols.[1][2][3][4][5] These products contain newly formed stereocenters whose relative and absolute configurations can be precisely controlled.

This guide focuses on the use of this compound as a nucleophilic methallyl source. This reagent offers a unique combination of stability, reactivity, and handling characteristics compared to more reactive organometallics like their lithium or magnesium counterparts. The key to achieving high diastereoselectivity lies in the judicious choice of a Lewis acid catalyst, which activates the aldehyde and orchestrates the facial selectivity of the nucleophilic attack. Understanding the interplay between the aldehyde's inherent chirality, the nature of the Lewis acid, and the reaction conditions is paramount for predicting and controlling the stereochemical outcome.

This document serves as a comprehensive technical guide for researchers, providing not only a detailed experimental protocol but also the fundamental mechanistic principles that govern the reaction's selectivity.

Mechanistic Underpinnings: The Battle for Facial Selectivity

The diastereoselectivity of nucleophilic additions to α-chiral aldehydes is governed by the energetic preference of one transition state over another. Two primary models, the Felkin-Anh model and the Cram-chelate model, are used to predict the outcome.[6][7][8] The choice of Lewis acid is the critical factor that dictates which model is operative.

1. The Felkin-Anh Model (Non-Chelation Control)

When a non-chelating Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·OEt₂), is used, the reaction proceeds through an open-chain transition state.[9][10] The Lewis acid coordinates to the carbonyl oxygen, increasing the aldehyde's electrophilicity. To minimize steric strain, the largest group (L) on the α-carbon orients itself perpendicular to the carbonyl C=O bond. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face opposite the largest group and past the smallest group (S).[7][9] This pathway leads to the anti diastereomer as the major product.

2. The Cram-Chelate Model (Chelation Control)

In contrast, when the α-substituent of the aldehyde is a Lewis basic group (e.g., an alkoxy or amino group) and a chelating Lewis acid (e.g., TiCl₄, MgBr₂, ZnBr₂) is employed, a cyclic, rigid transition state is formed.[8][9][11] The Lewis acid coordinates to both the carbonyl oxygen and the α-heteroatom, locking the conformation. This chelation forces the R group of the aldehyde into a position that sterically shields one face of the carbonyl. The nucleophile is therefore directed to attack from the opposite, less-hindered face, leading to the formation of the syn diastereomer as the major product.[9][12]

The ability to switch between these two pathways by simply changing the Lewis acid provides chemists with a powerful tool to selectively generate either the syn or anti product from the same chiral aldehyde.

Caption: Competing transition state models for diastereoselective methallylation.

Factors Influencing Diastereoselectivity

Several parameters can be tuned to optimize the diastereomeric ratio (d.r.) of the product.

| Factor | Influence on Selectivity | Rationale & Causality |

| Lewis Acid | Primary determinant of the reaction pathway. | Chelating Lewis acids (TiCl₄, MgBr₂) promote the Cram-chelate model, favoring syn products with suitable substrates.[9] Non-chelating Lewis acids (BF₃·OEt₂) favor the Felkin-Anh model, leading to anti products.[9][11] |

| Aldehyde Structure | The steric bulk and electronic nature of the α-substituents are critical. | For the Felkin-Anh model, a larger steric difference between the L, M, and S groups leads to higher selectivity. For the Cram-chelate model, a Lewis basic α-substituent (e.g., -OR, -NR₂) is required for chelation.[12] |

| Protecting Group | For α-hydroxy aldehydes, the choice of protecting group (PG) is crucial. | Small, coordinating PGs (e.g., Benzyl, MOM) facilitate chelation, favoring syn products.[12] Bulky, non-coordinating PGs (e.g., TBDPS, TIPS) sterically disfavor chelation, promoting the Felkin-Anh pathway and yielding anti products.[12] |

| Temperature | Lower temperatures generally increase diastereoselectivity. | At lower temperatures (e.g., -78 °C), the energy difference between the competing transition states is more significant relative to the available thermal energy, thus amplifying the preference for the lower-energy pathway. |

| Solvent | The polarity and coordinating ability of the solvent can play a role. | Non-coordinating solvents like dichloromethane (CH₂Cl₂) are generally preferred as they do not compete with the aldehyde for coordination to the Lewis acid, ensuring efficient catalysis. |

Experimental Protocol: BF₃·OEt₂-Mediated Methallylation (Felkin-Anh Selective)

This protocol describes a general procedure for the methallylation of a chiral aldehyde under non-chelation control to favor the anti diastereomer.

Materials and Reagents:

-

Chiral Aldehyde: e.g., (R)-2-Phenylpropanal (1.0 mmol, 1.0 equiv)

-

This compound: (1.2 mmol, 1.2 equiv)

-

Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

-

Quenching Solution: Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Purification: Silica gel for column chromatography

Equipment:

-

Round-bottom flask (e.g., 50 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Syringes and needles

-

Low-temperature bath (e.g., Dry ice/acetone, -78 °C)

-

Standard glassware for workup and purification

Caption: General experimental workflow for diastereoselective methallylation.

Step-by-Step Procedure:

-

Preparation: Add the chiral aldehyde (1.0 mmol) and a magnetic stir bar to an oven-dried round-bottom flask. Purge the flask with an inert gas (N₂ or Ar) and dissolve the aldehyde in anhydrous CH₂Cl₂ (10 mL).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add BF₃·OEt₂ (1.2 mmol) dropwise to the stirred solution via syringe. A color change may be observed. Stir the mixture at -78 °C for 15 minutes to allow for complete coordination of the Lewis acid to the aldehyde.

-

Nucleophile Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture. Ensure the temperature remains at -78 °C during the addition.

-

Reaction: Allow the reaction to stir at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) while the flask is still in the cold bath.

-

Extraction: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add more CH₂Cl₂ if necessary, and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired homoallylic alcohol. The tin byproducts will also be removed during this step.

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio (d.r.) can often be determined by analyzing the integration of characteristic signals in the ¹H NMR spectrum of the crude or purified product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive reagents (moisture contamination).2. Insufficient Lewis acid.3. Reaction temperature too low for the specific substrate. | 1. Use freshly distilled/purified reagents and anhydrous solvents. Ensure glassware is scrupulously dried.2. Increase the stoichiometry of the Lewis acid to 1.5 equivalents.3. Allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) after the initial addition at -78 °C. |

| Low Diastereoselectivity | 1. Reaction temperature was too high.2. Incorrect Lewis acid for the desired outcome.3. Moisture in the reaction flask. | 1. Maintain a constant low temperature (-78 °C) throughout the addition and reaction time.2. Re-evaluate the Lewis acid choice based on the mechanistic models (e.g., use TiCl₄ for chelation control if applicable).3. Ensure all reagents and solvents are anhydrous. |

| Complex product mixture | 1. Aldehyde is unstable to the Lewis acid.2. Side reactions (e.g., elimination, rearrangement). | 1. Use a milder Lewis acid or perform the reaction at a lower temperature.2. Decrease reaction time or use a more selective Lewis acid. |

| Difficulty removing tin byproducts | Tributyltin salts can be persistent. | During workup, stir the organic layer with a 1 M KF solution for 1 hour to precipitate tributyltin fluoride, which can be removed by filtration through celite. Alternatively, careful column chromatography is usually effective. |

Conclusion

The Lewis acid-mediated methallylation of chiral aldehydes with this compound is a robust and highly tunable reaction for diastereoselective C-C bond formation. By understanding the fundamental principles of chelation versus non-chelation control, chemists can rationally select reaction conditions to access either syn or anti homoallylic alcohols with a high degree of stereochemical precision. The protocol provided herein serves as a reliable starting point for exploring this versatile transformation, which continues to be a valuable tool in the synthesis of complex organic molecules.

References

-

Diastereoselective radical allylation and hydrogenation of α-(arylsulfinyl)alkyl radicals induced by chelation control. SciSpace by Typeset. Available at: [Link]

-

Chiral Lewis acid. Wikipedia. Available at: [Link]

-

Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

BF3·OEt2 mediated metal-free one-pot sequential multiple annulation cascade (SMAC) synthesis of complex and diverse tetrahydroisoquinoline fused hybrid molecules. Royal Society of Chemistry. Available at: [Link]

-

Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. National Institutes of Health. Available at: [Link]

-

The First and Highly Enantioselective Crotylation of Aldehydes via an Allyl-Transfer Reaction from a Chiral Crotyl-Donor. Journal of the American Chemical Society. Available at: [Link]

-

Keck asymmetric allylation. Wikipedia. Available at: [Link]

-

BF3 ⋅ OEt2 as a Versatile Reagent: Applications in Organic Synthesis. ResearchGate. Available at: [Link]

-

Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Royal Society of Chemistry. Available at: [Link]

-

Felkin-Ahn and Cram Chelate Models. University of Liverpool. Available at: [Link]

-

Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Available at: [Link]

-

Catalytic Asymmetric Allylation of Aldehydes with Alkenes Mediated by Organophotoredox and Chiral Chromium Hybrid Catalysis. ResearchGate. Available at: [Link]

-

Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. ResearchGate. Available at: [Link]

-

Cram's Rule and Prelog's Rule. Chemistry LibreTexts. Available at: [Link]

-

Asymmetric induction. Wikipedia. Available at: [Link]

-

Facile synthesis of homoallylic alcohols from aldehyde acetals in water. Royal Society of Chemistry. Available at: [Link]

-

Boron trifluoride mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of aroylmethylidene malonates as potential building blocks for heterocycles. PubMed. Available at: [Link]

-

Asymmetric Allylation of Aldehydes with Chiral Lewis Bases. Illinois Experts. Available at: [Link]

-

Keck Asymmetric Allylation. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of homoallylic alcohols. ResearchGate. Available at: [Link]

-

Asymmetric Conjugate Addition Reactions of Allyl- and Crotylstannanes. ResearchGate. Available at: [Link]

-

An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. National Institutes of Health. Available at: [Link]

-

Stereoselective Allylstannane Addition for a Convergent Synthesis of a Complex Molecule. MDPI. Available at: [Link]

-

BF3-Oet2/Et3SiH-Mediated Rearrangement of 4-Aryl-5,5-Diphenylazapan-4-Ols. MDPI. Available at: [Link]

-

The Intramolecular Asymmetric Allylation of Aldehydes via Organo-SOMO Catalysis: A Novel Approach to Ring Construction. National Institutes of Health. Available at: [Link]

-

Transition-metal-free BF3-mediated regioselective direct alkylation and arylation of functionalized pyridines using Grignard or organozinc reagents. Semantic Scholar. Available at: [Link]

Sources

- 1. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of homoallylic alcohols from aldehyde acetals in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]